

# The Photophysical and Biological Profile of IR-783: A Technical Guide

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## Compound of Interest

Compound Name: IR-783

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## Introduction

**IR-783** is a water-soluble heptamethine cyanine dye that has garnered significant attention in the field of biomedical research, particularly in oncology. Its favorable photophysical properties in the near-infrared (NIR) region, coupled with an inherent ability to selectively accumulate in tumor tissues, make it a promising candidate for a range of applications including fluorescence imaging, photothermal therapy (PTT), and as a component of theranostic agents. This technical guide provides an in-depth overview of the quantum yield and extinction coefficient of **IR-783**, detailed experimental protocols for their determination, and an exploration of its biological mechanism of action.

## Photophysical Properties of IR-783

The utility of a fluorescent dye in biological applications is largely dictated by its photophysical parameters. The molar extinction coefficient ( $\epsilon$ ) quantifies the efficiency of light absorption at a specific wavelength, while the fluorescence quantum yield ( $\Phi_F$ ) measures the efficiency of converting absorbed photons into emitted photons.

## Quantitative Data Summary

The reported values for the quantum yield and molar extinction coefficient of **IR-783** can vary depending on the solvent and measurement conditions. A summary of representative data is

presented below.

Parameter	Value	Solvent/Conditions	Reference
Molar Extinction Coefficient ( $\epsilon$ )	157,000 M-1cm-1	Saline	[1]
162,000 M-1cm-1	Phosphate-Buffered Saline (PBS, pH 7.4)	[2][3]	
261,000 M-1cm-1	Not specified	[4]	
Quantum Yield ( $\Phi_F$ )	0.11 (11%)	Saline	[1]
0.055 (5.5%)	Phosphate-Buffered Saline (PBS, pH 7.4)	[2][3]	
0.084 (8.4%)	Not specified	[4]	
Absorption Maximum ( $\lambda_{abs}$ )	768-784 nm	Saline	[1]
776 nm	Phosphate-Buffered Saline (PBS, pH 7.4)	[2][3]	
783 nm	Methanol	[5]	
Emission Maximum ( $\lambda_{em}$ )	798 nm	Phosphate-Buffered Saline (PBS, pH 7.4)	[2][3][6]

## Experimental Protocols

Accurate determination of the quantum yield and extinction coefficient is crucial for the reliable application of **IR-783**. The following sections detail standard methodologies for these measurements.

### Determination of Molar Extinction Coefficient

The molar extinction coefficient is determined by spectrophotometry using the Beer-Lambert law, which states a linear relationship between absorbance and concentration for a given path length.

#### Protocol:

- **Preparation of a Stock Solution:** Accurately weigh a small amount of **IR-783** and dissolve it in a spectroscopic grade solvent (e.g., methanol, PBS) to prepare a stock solution of known concentration.
- **Serial Dilutions:** Prepare a series of dilutions from the stock solution with the same solvent. The concentrations should be chosen to yield absorbance values in the linear range of the spectrophotometer, typically between 0.1 and 1.0.
- **Absorbance Measurement:** Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ). A cuvette with a standard path length of 1 cm is typically used.
- **Data Analysis:** Plot the measured absorbance at  $\lambda_{\text{max}}$  against the corresponding molar concentration.
- **Calculation:** The molar extinction coefficient ( $\epsilon$ ) is calculated from the slope of the resulting linear plot according to the Beer-Lambert law ( $A = \epsilon cl$ ), where  $A$  is the absorbance,  $c$  is the concentration, and  $l$  is the path length. The slope of the line will be equal to  $\epsilon$  when the path length is 1 cm.

## Determination of Fluorescence Quantum Yield

The fluorescence quantum yield can be determined using either a relative or an absolute method. The relative method, which is more common, involves comparing the fluorescence of the sample to a standard with a known quantum yield.

#### Relative Method Protocol:

- **Selection of a Standard:** Choose a fluorescence standard with a known quantum yield and with absorption and emission spectra that are in a similar spectral region to **IR-783**. For the NIR region, standards such as Indocyanine Green (ICG) in DMSO can be used.
- **Preparation of Solutions:** Prepare a series of dilute solutions of both the **IR-783** sample and the standard in the same spectroscopic grade solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically  $< 0.1$ ) to avoid inner filter effects.

- Absorbance and Fluorescence Measurements:
  - Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the chosen excitation wavelength.
  - Measure the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.
- Data Analysis:
  - Integrate the area under the emission curve for each fluorescence spectrum to obtain the integrated fluorescence intensity.
  - Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the **IR-783** sample and the standard.
- Calculation: The quantum yield of the sample ( $\Phi_{F,\text{sample}}$ ) is calculated using the following equation:

$$\Phi_{F,\text{sample}} = \Phi_{F,\text{std}} \times (\text{Slope}_{\text{sample}} / \text{Slope}_{\text{std}}) \times (n_{\text{sample}}^2 / n_{\text{std}}^2)$$

Where:

- $\Phi_{F,\text{std}}$  is the quantum yield of the standard.
- $\text{Slope}_{\text{sample}}$  and  $\text{Slope}_{\text{std}}$  are the gradients from the plots of integrated fluorescence intensity versus absorbance.
- $n_{\text{sample}}$  and  $n_{\text{std}}$  are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).

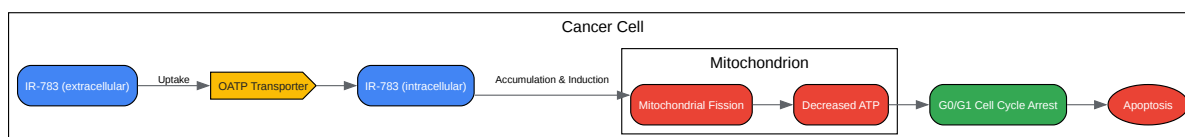
## Biological Mechanism and Signaling Pathways

**IR-783** exhibits a remarkable intrinsic ability to accumulate in tumor cells, a phenomenon attributed in part to the overexpression of organic anion-transporting polypeptides (OATPs) on the surface of many cancer cells.<sup>[7]</sup>

Once internalized, **IR-783** localizes primarily within the mitochondria and lysosomes.[4] The accumulation in mitochondria can disrupt their function, leading to a cascade of events that promote cell death. One proposed mechanism involves the induction of mitochondrial fission, which results in a decrease in ATP production and subsequent cell cycle arrest at the G0/G1 phase.[5][8] This ultimately leads to apoptosis.

Furthermore, a conjugate of **IR-783** with a Ras inhibitor has been shown to activate the AMP-activated protein kinase (AMPK) and regulate the TSC2/mTOR signaling pathway, suggesting alternative or complementary mechanisms of action depending on the molecular context.

Below is a diagram illustrating the proposed signaling pathway for **IR-783**'s anti-cancer activity.



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Caption: Proposed signaling pathway of **IR-783** in cancer cells.

## Experimental Workflows

The unique properties of **IR-783** lend themselves to various experimental applications, primarily in preclinical cancer research.

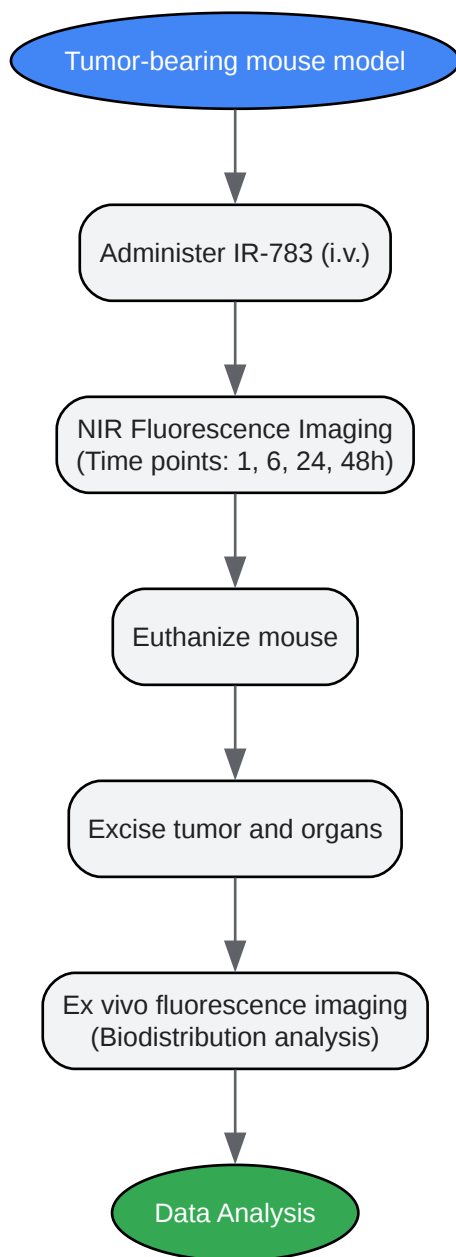
## In Vivo Fluorescence Imaging

This workflow outlines the use of **IR-783** for non-invasive tumor imaging in animal models.

Workflow:

- **Animal Model:** Utilize tumor-bearing mice (e.g., subcutaneous xenografts).

- Agent Administration: Administer **IR-783** intravenously (i.v.) via the tail vein.
- Imaging: At various time points post-injection (e.g., 1, 6, 24, 48 hours), perform whole-body NIR fluorescence imaging using an in vivo imaging system.
- Biodistribution: At the final time point, euthanize the animals and excise the tumor and major organs for ex vivo fluorescence imaging to confirm biodistribution.



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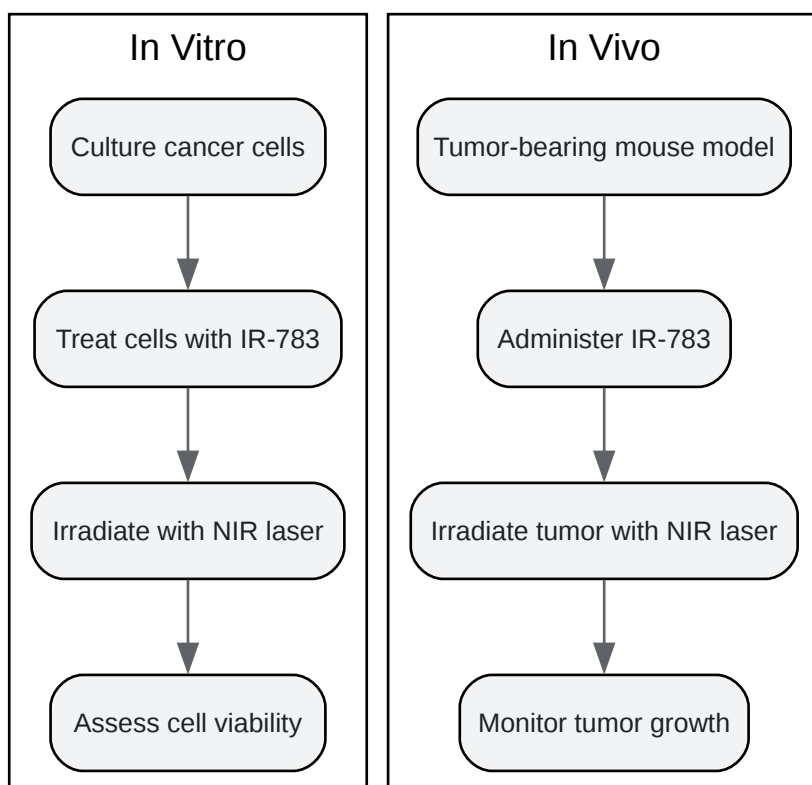
Caption: Workflow for in vivo fluorescence imaging with **IR-783**.

## Photothermal Therapy (PTT)

This workflow describes the application of **IR-783** for tumor ablation through photothermally induced hyperthermia.

Workflow:

- Cell Culture: Culture cancer cells and treat with **IR-783**.
- In Vitro PTT: Irradiate the cells with a NIR laser (e.g., 808 nm) and assess cell viability.
- Animal Model & Administration: Administer **IR-783** to tumor-bearing mice.
- In Vivo PTT: At the time of peak tumor accumulation (determined by imaging), irradiate the tumor with a NIR laser.
- Monitoring: Monitor tumor growth and animal well-being over time.



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